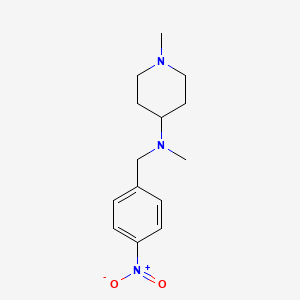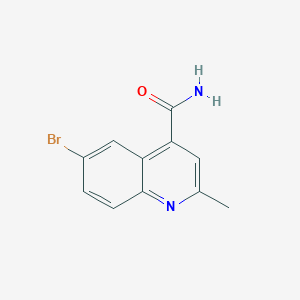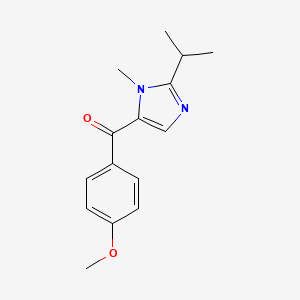
N-(2-methyl-8-quinolinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-8-quinolinyl)-2-furamide, commonly known as MQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MQ is a heterocyclic compound that is characterized by its unique chemical structure, which contains both a quinoline and furan ring. The compound has been shown to possess a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of MQ is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
MQ has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of the malaria parasite, which is responsible for the symptoms of malaria. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to reduce inflammation in animal models of inflammatory diseases, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using MQ in lab experiments is its ability to inhibit the growth of the malaria parasite, which makes it a valuable tool for studying the biology of the parasite. Additionally, MQ has been shown to possess a range of other biological activities, which makes it a versatile compound for studying various disease processes. However, one of the main limitations of using MQ in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on MQ. One area of interest is the development of new synthetic methods for producing MQ, which may lead to more efficient and cost-effective production of the compound. Additionally, there is interest in exploring the potential of MQ as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Furthermore, there is interest in exploring the potential of MQ as a drug delivery system, which may enhance the efficacy of other drugs. Overall, the potential therapeutic applications of MQ make it a promising compound for future research.
合成法
The synthesis of MQ involves the reaction of 2-methyl-8-quinolinecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure MQ. The synthesis of MQ is a relatively straightforward process that can be easily scaled up for industrial production.
科学的研究の応用
MQ has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antimalarial activity, with studies demonstrating its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. Additionally, MQ has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Furthermore, MQ has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
N-(2-methylquinolin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-11-4-2-5-12(14(11)16-10)17-15(18)13-6-3-9-19-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIZXSZQSUDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-8-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-butenamide](/img/structure/B5689769.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

